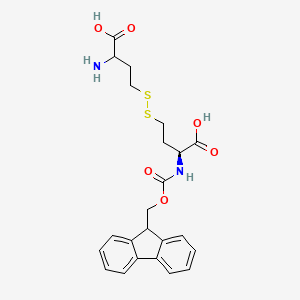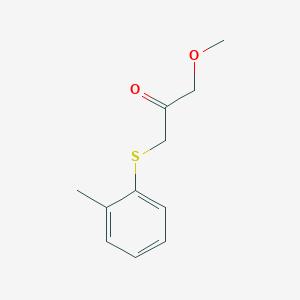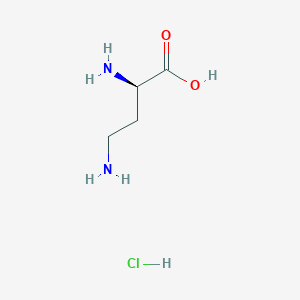
(R)-2,4-Diaminobutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,4-Diaminobutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of ®-2,4-Diaminobutanoic acid, which is an important intermediate in the synthesis of various bioactive compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Diaminobutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-2,4-Diaminobutanoic acid.
Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-2,4-Diaminobutanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,4-Diaminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
®-2,4-Diaminobutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2,4-Diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Activation: The compound binds to a receptor, triggering a signaling cascade that leads to a physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine Hydrochloride: Another amino acid derivative with similar structural properties.
Ornithine Hydrochloride: An amino acid derivative used in similar applications.
Uniqueness
®-2,4-Diaminobutanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its analogs. This uniqueness makes it a valuable compound in the development of chiral drugs and other bioactive molecules.
Propriétés
Formule moléculaire |
C4H11ClN2O2 |
|---|---|
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
(2R)-2,4-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m1./s1 |
Clé InChI |
BFPDKDOFOZVSLY-AENDTGMFSA-N |
SMILES isomérique |
C(CN)[C@H](C(=O)O)N.Cl |
SMILES canonique |
C(CN)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


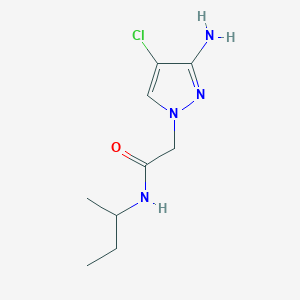
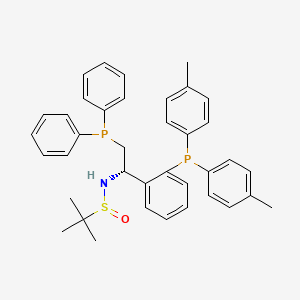
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
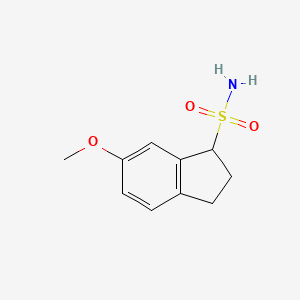
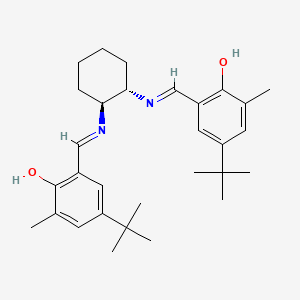
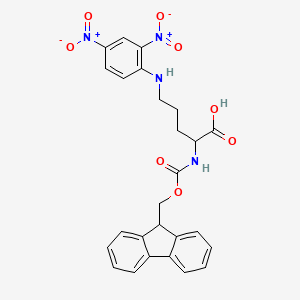
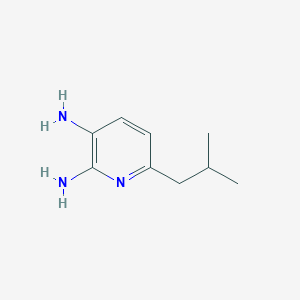
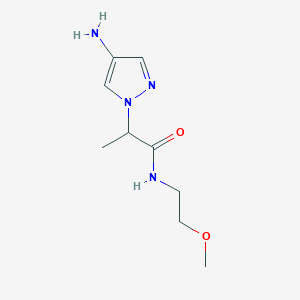
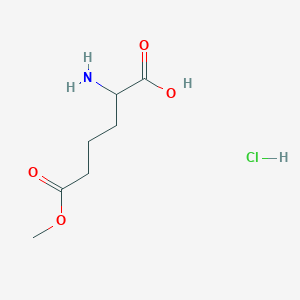
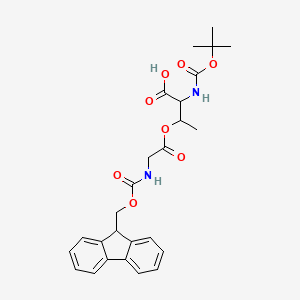
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
